Cyclobutanamine, 3-ethynyl-, hydrochloride (1:1)
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Description
Scientific Research Applications
Metal-free Dihydroxylation of Alkenes
Cyclobutane derivatives have been utilized in the development of metal-free reagents for the dihydroxylation of alkenes, showcasing their potential in synthesizing important organic compounds. An example includes cyclobutane malonoyl peroxide, effective for alkene dihydroxylation with syn-selectivity, demonstrating the versatility of cyclobutane structures in organic synthesis (Jones & Tomkinson, 2012).
Asymmetric Coupling for Complex Molecules
Innovative catalytic systems involving cyclobutanes have been reported for the asymmetric coupling of ethylene and enynes, leading to the formation of chiral cyclobutane products. This method highlights the strategic use of cyclobutane derivatives in constructing molecules with complex, biologically relevant structures (Pagar & RajanBabu, 2018).
Cyclobutanes in Drug Candidates
The unique structural features of cyclobutanes, such as their puckered conformation and chemical stability, have been exploited in medicinal chemistry. Cyclobutanes are increasingly incorporated into drug candidates to improve pharmacokinetic properties, enhance metabolic stability, and achieve desired pharmacological effects (van der Kolk, Janssen, Rutjes, & Blanco-Ania, 2022).
Construction of Cyclobutane-fused Molecules
Research has also focused on the synthesis of cyclobutane-fused molecules, such as pyridinyl sulfonyl fluorides, through [2 + 2] cycloadditions. These molecules are of interest for their potential applications in click chemistry and as intermediates in the synthesis of biologically active compounds (Liu, Wang, & Qin, 2020).
properties
IUPAC Name |
3-ethynylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-2-5-3-6(7)4-5;/h1,5-6H,3-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURKGSOIXJBUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanamine, 3-ethynyl-, hydrochloride (1:1) | |
CAS RN |
2219379-71-0 |
Source
|
Record name | 3-ethynylcyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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